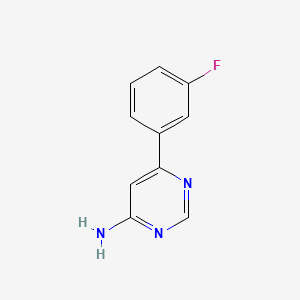

6-(3-Fluorophényl)pyrimidin-4-amine

Vue d'ensemble

Description

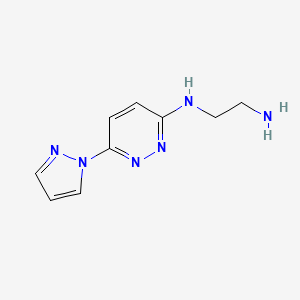

6-(3-Fluorophenyl)pyrimidin-4-amine is a pyrimidine-based organic compound used in various scientific experiments. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular formula of 6-(3-Fluorophenyl)pyrimidin-4-amine is C10H8FN3, and its molecular weight is 189.19 g/mol.Applications De Recherche Scientifique

Développement d'acaricides

6-(3-Fluorophényl)pyrimidin-4-amine : a été utilisée dans le développement de nouveaux acaricides. Les chercheurs ont introduit des thioéthers trifluoroéthyliques et divers substituants dans les dérivés de la pyrimidine pour améliorer l'activité acaricide. Par exemple, le composé T7 (HNPC-A188), qui est structurellement apparenté, présente une excellente activité acaricide contre Tetranychus urticae, avec des valeurs de CL50 comparables à celles des acaricides commerciaux .

Agents anticancéreux

Les dérivés de la pyrimidine, y compris ceux liés à This compound, sont connus pour leurs propriétés anticancéreuses. Ils ont été utilisés pour moduler la leucémie myéloïde et se trouvent dans les médicaments approuvés par la FDA pour le traitement de divers cancers. La diversité structurale de la pyrimidine permet une large gamme d'activités biologiques, ce qui en fait un échafaudage précieux dans la recherche sur le cancer .

Applications antibactériennes

Certaines bases de Schiff de la pyrimidine, qui peuvent être synthétisées à partir de composés comme This compound, ont montré des effets antibactériens sélectifs. Par exemple, un dérivé a montré une activité significative contre Enterococcus faecalis, combinée à un effet anticancéreux contre l'adénocarcinome gastrique .

Recherche antivirale

Les dérivés de la pyrimidine ont également été étudiés pour leurs propriétés antivirales. De nouveaux dérivés benzamides non glutamates liés à This compound ont montré une activité antivirale accrue contre le virus de la maladie de Newcastle, un paramyxovirus aviaire, par rapport aux médicaments commerciaux similaires .

Activité antimicrobienne et antileucémique

Des recherches ont montré que les dérivés de la pyrazolo[3,4-d]pyrimidine possèdent à la fois des activités antitumorales et antileucémiques. Ces résultats suggèrent que des modifications du cycle pyrimidine, comme on le voit dans This compound, peuvent conduire à des agents antimicrobiens puissants .

Applications agrochimiques

L'échafaudage de la pyrimidine est également important dans l'industrie agrochimique. Des composés comme This compound peuvent être utilisés pour créer des pesticides qui contrôlent les acariens sur les plantes, contribuant à la prévention des maladies des cultures et à l'amélioration du rendement des cultures .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory and antitubercular activities .

Mode of Action

Pyrimidine derivatives are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways involved in inflammation .

Pharmacokinetics

It is noted that all the potent compounds from a series of pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

Result of Action

It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .

Action Environment

It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Pyrimidines, including 6-(3-Fluorophenyl)pyrimidin-4-amine, are an active area of research due to their wide range of pharmacological effects. Future research may focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, further studies could explore the development of new pyrimidines as anti-inflammatory agents .

Analyse Biochimique

Biochemical Properties

6-(3-Fluorophenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound inhibits the activity of COX-2, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 . Additionally, 6-(3-Fluorophenyl)pyrimidin-4-amine has been shown to interact with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Cellular Effects

6-(3-Fluorophenyl)pyrimidin-4-amine exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax . Furthermore, 6-(3-Fluorophenyl)pyrimidin-4-amine impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 6-(3-Fluorophenyl)pyrimidin-4-amine involves several key processes. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . It also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . Additionally, 6-(3-Fluorophenyl)pyrimidin-4-amine modulates the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3-Fluorophenyl)pyrimidin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 6-(3-Fluorophenyl)pyrimidin-4-amine maintains its inhibitory effects on COX-2 and NF-κB, leading to sustained anti-inflammatory and anti-proliferative effects . Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of 6-(3-Fluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, with a narrow therapeutic window between effective and toxic doses . Careful dose optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-(3-Fluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound has been shown to influence the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase and lactate dehydrogenase .

Transport and Distribution

The transport and distribution of 6-(3-Fluorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 6-(3-Fluorophenyl)pyrimidin-4-amine can bind to various intracellular proteins, influencing its localization and accumulation . The compound has been found to accumulate in specific tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 6-(3-Fluorophenyl)pyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors such as NF-κB . Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing the compound to specific subcellular compartments .

Propriétés

IUPAC Name |

6-(3-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDHWRRVXMFXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)

![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)

![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)

![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)